Cas no 2138055-08-8 (rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide)
![rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2138055-08-8x500.png)
rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2138055-08-8
- rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide
- EN300-1169476
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- インチ: 1S/C15H15N3O4S/c16-13-9-12(13)10-5-7-11(8-6-10)17-23(21,22)15-4-2-1-3-14(15)18(19)20/h1-8,12-13,17H,9,16H2/t12-,13+/m0/s1
- InChIKey: PLGTWJAFWXIGFL-QWHCGFSZSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC1C=CC(=CC=1)[C@@H]1C[C@H]1N)(=O)=O
計算された属性
- 精确分子量: 333.07832714g/mol
- 同位素质量: 333.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 534
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 126Ų
rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169476-1.0g |
2138055-08-8 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1169476-10000mg |
2138055-08-8 | 10000mg |
$3622.0 | 2023-10-03 | |||
Enamine | EN300-1169476-2500mg |
2138055-08-8 | 2500mg |
$1650.0 | 2023-10-03 | |||
Enamine | EN300-1169476-50mg |
2138055-08-8 | 50mg |
$707.0 | 2023-10-03 | |||
Enamine | EN300-1169476-100mg |
2138055-08-8 | 100mg |
$741.0 | 2023-10-03 | |||
Enamine | EN300-1169476-1000mg |
2138055-08-8 | 1000mg |
$842.0 | 2023-10-03 | |||
Enamine | EN300-1169476-5000mg |
2138055-08-8 | 5000mg |
$2443.0 | 2023-10-03 | |||
Enamine | EN300-1169476-250mg |
2138055-08-8 | 250mg |
$774.0 | 2023-10-03 | |||
Enamine | EN300-1169476-500mg |
2138055-08-8 | 500mg |
$809.0 | 2023-10-03 |
rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamideに関する追加情報
Introduction to rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide (CAS No. 2138055-08-8)
Rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide (CAS No. 2138055-08-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and potential clinical applications of this compound.
The chemical structure of rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide is noteworthy for its intricate arrangement of functional groups. The molecule consists of a sulfonamide moiety attached to a nitrobenzene ring, with a substituted cyclopropylamine group at the para position of the phenyl ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it an interesting target for further investigation.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide. One common approach involves the reaction of 4-(1R,2S)-aminocyclopropyl)phenylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This method yields high purity and yield of the desired product, facilitating its use in various research settings.
The biological properties of rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide have been extensively studied in recent years. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial targets in cancer therapy. Additionally, it has demonstrated anti-inflammatory properties by modulating the activity of key inflammatory mediators.
In vitro studies have revealed that rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide can effectively inhibit the proliferation of cancer cells derived from various tumor types. These findings suggest that this compound may have therapeutic potential in oncology. Moreover, its ability to modulate inflammatory responses makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Clinical trials are currently underway to evaluate the safety and efficacy of rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits a favorable pharmacokinetic profile. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
The potential therapeutic applications of rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide extend beyond cancer and inflammatory diseases. Recent research has also explored its use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
In conclusion, rac-N-{4-[(1R,2S)-2-aminocyclopropyl]phenyl}-2-nitrobenzene-1-sulfonamide (CAS No. 2138055-08-8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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